molecular formula C10H12Cl2N2O2 B1377490 2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride CAS No. 1432680-09-5

2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride

Cat. No.: B1377490
CAS No.: 1432680-09-5
M. Wt: 263.12 g/mol
InChI Key: HWLBKSMBBRBCGZ-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxazolone ring fused with an amino group and a methylphenyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The study of novel oxazolone derivatives like this compound could be an interesting area of research, given the wide range of biological activities exhibited by other oxazolone derivatives. Future research could involve the synthesis and characterization of this compound, investigation of its reactivity, and evaluation of its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with glycine in the presence of a dehydrating agent to form the oxazolone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazolone derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted oxazolone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide at room temperature.

Major Products Formed

    Oxidation: Oxazolone derivatives with additional oxygen functionalities.

    Reduction: Reduced oxazolone derivatives with hydrogenated functionalities.

    Substitution: Substituted oxazolone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-oxadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride stands out due to its unique oxazolone ring structure, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.2ClH/c1-6-2-4-7(5-3-6)8-9(13)12-10(11)14-8;;/h2-5,8H,1H3,(H2,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLBKSMBBRBCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)N=C(O2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride
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2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride
Reactant of Route 3
2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride
Reactant of Route 4
2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride
Reactant of Route 5
2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride
Reactant of Route 6
2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride

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